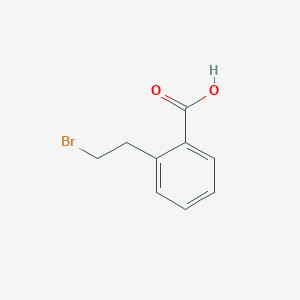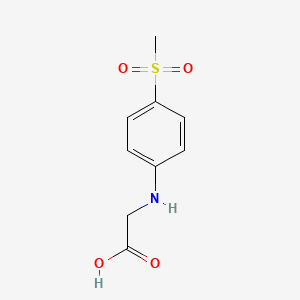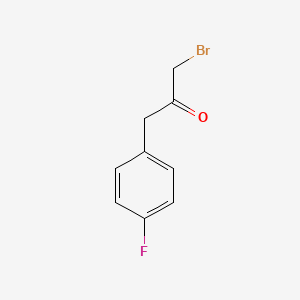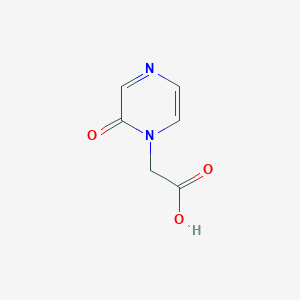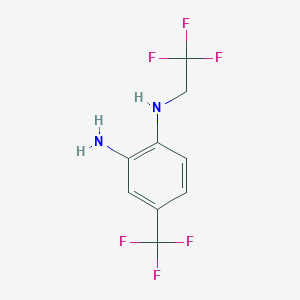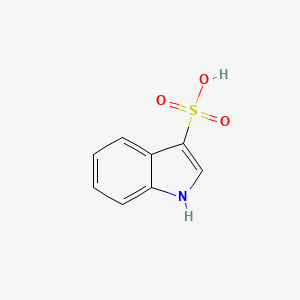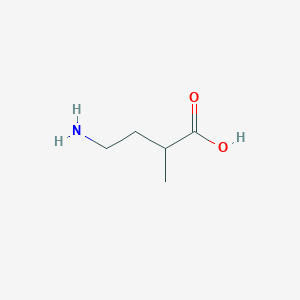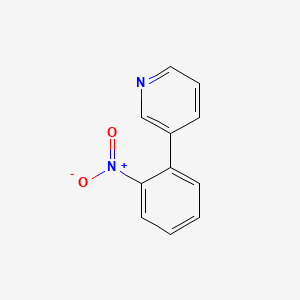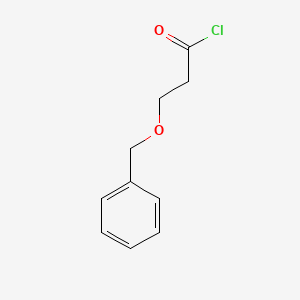
Propanoyl chloride, 3-(phenylmethoxy)-
Overview
Description
Propanoyl chloride, 3-(phenylmethoxy)-, also known as benzyl 3-chloropropanoate, is an organic compound used in the synthesis of various chemical compounds. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of a chloride group.
Mechanism of Action
The mechanism of action of propanoyl chloride, 3-(phenylmethoxy)-, is based on the reactivity of the chloride group. The chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols, amines, and thiols. This reactivity makes propanoyl chloride, 3-(phenylmethoxy)-, a useful reagent in organic synthesis.
Biochemical and Physiological Effects
Propanoyl chloride, 3-(phenylmethoxy)-, has no known biochemical or physiological effects as it is not used as a drug or medication. It is only used in the laboratory for chemical synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using propanoyl chloride, 3-(phenylmethoxy)-, in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, its high reactivity also poses a risk of handling and requires careful handling and storage due to its corrosive and toxic nature.
Future Directions
There are several future directions for the use of propanoyl chloride, 3-(phenylmethoxy)-, in organic synthesis. One possible direction is the development of new synthetic methods using propanoyl chloride, 3-(phenylmethoxy)-, as a key reagent. Another direction is the synthesis of new chemical compounds with potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, the use of propanoyl chloride, 3-(phenylmethoxy)-, in combination with other reagents and catalysts could lead to the development of more efficient and sustainable synthetic methods.
Scientific Research Applications
Propanoyl chloride, 3-(phenylmethoxy)-, is widely used in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances. It is commonly used as a building block in the synthesis of esters, which are important intermediates in the production of many organic compounds. It is also used as a reagent in the synthesis of amino acids and peptides.
properties
IUPAC Name |
3-phenylmethoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGNRXDOYOEFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoyl chloride, 3-(phenylmethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-4-((2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B3266316.png)
![6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3266325.png)

